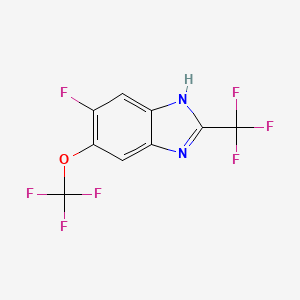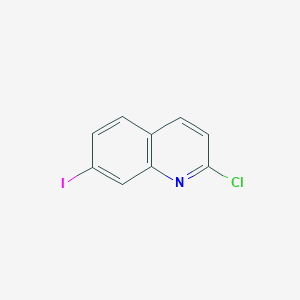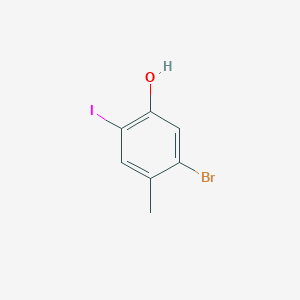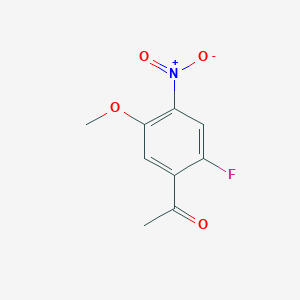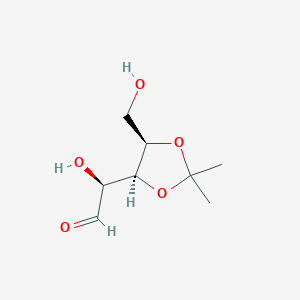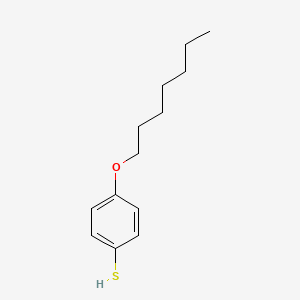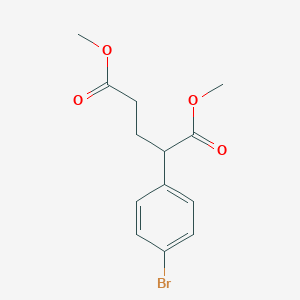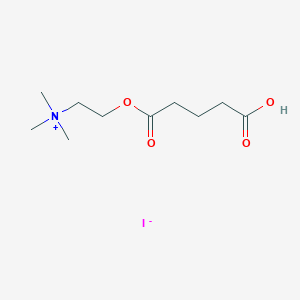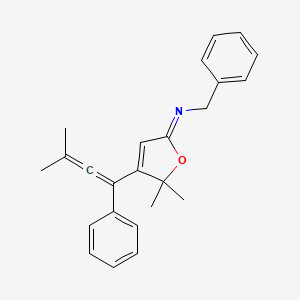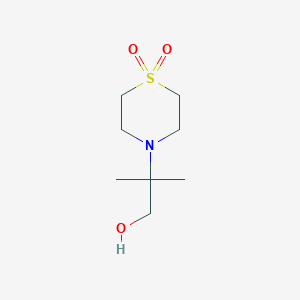
4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide is an organic compound with the molecular formula C7H15NO3S. It is a thiomorpholine derivative, characterized by the presence of a thiomorpholine ring with a hydroxyl group and a methyl group attached to the second carbon. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with appropriate reagents to introduce the hydroxyl and methyl groups. One common method involves the use of alkyl halides and sodium azide in a copper(I)-catalyzed azide-alkyne cycloaddition reaction . This method allows for the regioselective synthesis of the desired compound under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide: Similar in structure but with an ethyl group instead of a methyl group.
1,2,4-Benzothiadiazine-1,1-dioxide: A different ring structure but shares the sulfone functional group.
Uniqueness
4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and a methyl group on the thiomorpholine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,7-10)9-3-5-13(11,12)6-4-9/h10H,3-7H2,1-2H3 |
InChI Key |
QCCRLJMUVXSKAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N1CCS(=O)(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
